Monobromobimane
Monobromobimane
Monobromobimane is a thiol-reactive fluorogenic probe. It is cell-permeable, reacts rapidly at physiological pH with available thiol groups, and generates a stable fluorescent signal. Monobromobimane can be used to evaluate or quantify a variety of compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides. The absorption and emission maxima for monobromobimane are 398 and 490 nm, respectively.
Brand Name:
Vulcanchem
CAS No.:
71418-44-5
VCID:
VC0013751
InChI:
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3
SMILES:
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C
Molecular Formula:
C10H11BrN2O2
Molecular Weight:
271.11 g/mol
Monobromobimane
CAS No.: 71418-44-5
Reference Standards
VCID: VC0013751
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
CAS No. | 71418-44-5 |
---|---|
Product Name | Monobromobimane |
Molecular Formula | C10H11BrN2O2 |
Molecular Weight | 271.11 g/mol |
IUPAC Name | 7-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione |
Standard InChI | InChI=1S/C10H11BrN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 |
Standard InChIKey | AHEWZZJEDQVLOP-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C |
Canonical SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C |
Appearance | Assay:≥98%A crystalline solid |
Description | Monobromobimane is a thiol-reactive fluorogenic probe. It is cell-permeable, reacts rapidly at physiological pH with available thiol groups, and generates a stable fluorescent signal. Monobromobimane can be used to evaluate or quantify a variety of compounds containing reactive sulfur or thiol groups, including H2S, glutathione, proteins, and nucleotides. The absorption and emission maxima for monobromobimane are 398 and 490 nm, respectively. |
Synonyms | omobimane MBBR monobromobimane Thiolyte MB |
PubChem Compound | 114810 |
Last Modified | Nov 11 2021 |
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